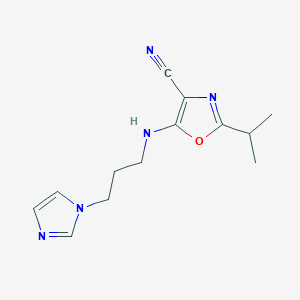![molecular formula C21H23N3O2S2 B258275 N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258275.png)
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The purpose of
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves the inhibition of DPP-4 and GSK-3 enzymes. DPP-4 is an enzyme that cleaves incretin hormones, which regulate glucose metabolism. Inhibition of DPP-4 leads to increased levels of incretin hormones, which results in improved glucose metabolism. GSK-3 is an enzyme that is involved in various signaling pathways, including the Wnt signaling pathway, which regulates cell proliferation and differentiation. Inhibition of GSK-3 has been found to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have potent inhibitory activity against DPP-4 and GSK-3 enzymes. Inhibition of these enzymes has been found to have various biochemical and physiological effects, including improved glucose metabolism, reduced inflammation, and improved cognitive function. Therefore, this compound has potential applications in the development of novel therapeutics for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It has high purity and yield, which makes it suitable for various biochemical and pharmacological assays. It also has potent inhibitory activity against DPP-4 and GSK-3 enzymes, which makes it a useful tool for studying the physiological and pathological roles of these enzymes. However, there are also limitations for lab experiments using this compound. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. Therefore, further studies are needed to fully evaluate its potential applications in various fields of scientific research.
Zukünftige Richtungen
There are several future directions for N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. One potential direction is the development of novel therapeutics for various diseases, including diabetes, cancer, and Alzheimer's disease. Another potential direction is the study of the physiological and pathological roles of DPP-4 and GSK-3 enzymes, which may provide insights into the underlying mechanisms of various diseases. Additionally, further studies are needed to fully evaluate the safety and efficacy of this compound, which will be important for its potential clinical applications.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves a multi-step process. The first step involves the synthesis of the intermediate compound, 3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol, which is then reacted with N-(3,5-dimethylphenyl)glycine to yield the final product. The synthesis method has been optimized to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has potential applications in various fields of scientific research. It has been found to have potent inhibitory activity against certain enzymes, including dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3). These enzymes are involved in various physiological and pathological processes, including glucose metabolism, inflammation, and neurodegeneration. Therefore, this compound has potential applications in the development of novel therapeutics for various diseases, including diabetes, cancer, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C21H23N3O2S2 |
|---|---|
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N3O2S2/c1-12-8-13(2)10-14(9-12)22-17(25)11-27-21-23-19-18(20(26)24(21)3)15-6-4-5-7-16(15)28-19/h8-10H,4-7,11H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
AUQRGBYSSAUMIL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)


![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)


![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)